
5-Methoxy-4,4-dimethylpentan-1-amine
Übersicht
Beschreibung
5-Methoxy-4,4-dimethylpentan-1-amine is a chemical compound with the molecular formula C8H19NO . It has a molecular weight of 145.24 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a pentane backbone with two methyl groups attached to the fourth carbon atom and a methoxy group attached to the fifth carbon atom .Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Neurological Disorders
Research highlights the potential therapeutic effects of substances structurally related to 5-Methoxy-4,4-dimethylpentan-1-amine in treating neurological and psychiatric conditions. For instance, the anti-inflammatory properties of ayahuasca, containing β-carbolines and tryptamines, demonstrate neuroprotective effects through monoamine oxidase inhibition and 5-HT receptor activation. This suggests a promising avenue for the development of treatments for neurological disorders leveraging compounds with similar chemical profiles (Silva, Daros, & Bitencourt, 2020).
Role in Advanced Oxidation Processes
Advanced oxidation processes (AOPs) have been identified as effective for degrading nitrogen-containing compounds, including amines, which are resistant to conventional degradation. This indicates the potential use of this compound and related amines in environmental remediation and pollution control strategies, highlighting the importance of understanding these compounds' reactivity and degradation pathways (Bhat & Gogate, 2021).
Contribution to Psychoactive Research
The study of psychoactive tryptamines, including compounds related to this compound, provides insights into the pharmacological, toxicological, and analytical aspects of these substances. Research indicates a growing prevalence and underscores the need for comprehensive studies to understand their effects, mechanisms of action, and potential therapeutic applications, highlighting the gap in toxicology and analysis for public health implications (Malaca et al., 2020).
Implications for Biomolecular Immobilization
Plasma methods for generating chemically reactive surfaces for biomolecule immobilization suggest that compounds like this compound could play a role in creating functionalized surfaces for various biomedical applications. This includes the development of surfaces for cell colonization, highlighting the interdisciplinary applications of such compounds in materials science and bioengineering (Siow, Britcher, Kumar, & Griesser, 2006).
Safety and Hazards
Safety information for 5-Methoxy-4,4-dimethylpentan-1-amine includes a variety of precautionary statements, such as keeping the substance away from heat/sparks/open flames/hot surfaces, avoiding contact with air and water due to possible violent reactions and flash fires, and handling under inert gas .
Eigenschaften
IUPAC Name |
5-methoxy-4,4-dimethylpentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-8(2,7-10-3)5-4-6-9/h4-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYACPPVHYJOELF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCN)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


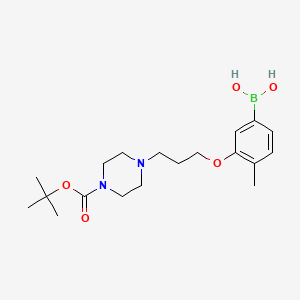
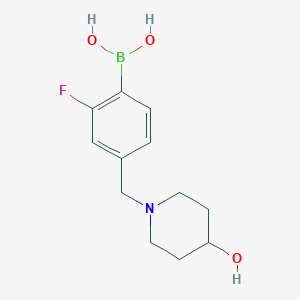
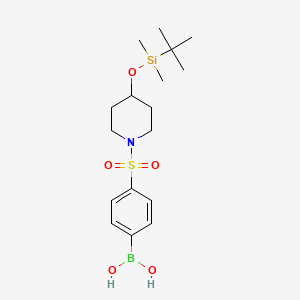
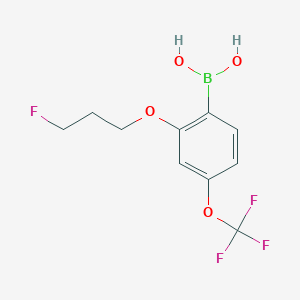
![5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one HCl](/img/structure/B1447117.png)

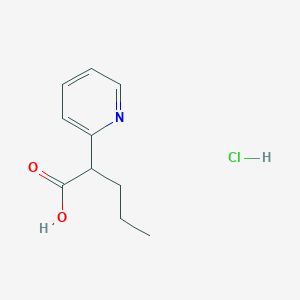
![4H,6H,7H-furo[3,2-c]pyran-4,6-dione](/img/structure/B1447122.png)
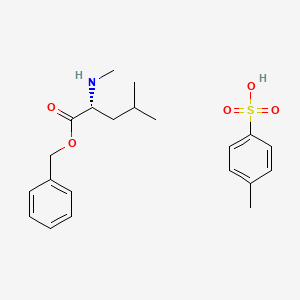
![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride](/img/structure/B1447125.png)
![8-Oxabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1447126.png)
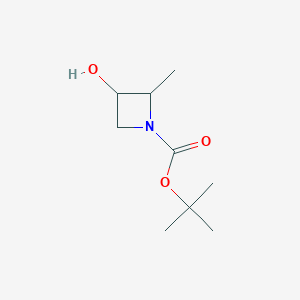
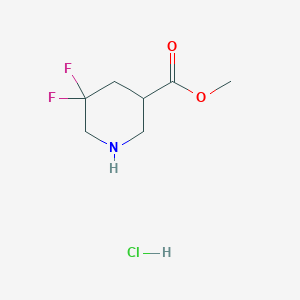
![4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride](/img/structure/B1447130.png)
